Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical methods, allowing for the efficient formation of the desired bicyclic framework
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Photochemical reactors can be employed to carry out the [2+2] cycloaddition on a larger scale. Additionally, continuous flow reactors may be used to enhance the efficiency and yield of the substitution reactions required to introduce the iodomethyl and phenylethyl groups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for benzenoids.
Materials Science: Its bicyclic framework can be utilized in the design of new materials with specific properties, such as increased rigidity and stability.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share the same bicyclic core structure but differ in their substituents.
Bicyclo[1.1.1]pentanes: These compounds have a similar rigid framework but with a different ring size and substitution pattern.
Uniqueness
Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[211]hexane-4-carboxylate is unique due to its specific combination of substituents and the presence of the iodomethyl group
Properties
Molecular Formula |
C17H21IO3 |
---|---|
Molecular Weight |
400.25 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H21IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)9-8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
WVUHKQSXYKELFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2CCC3=CC=CC=C3)CI |
Origin of Product |
United States |
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